molecular formula C21H17FN4O B2557793 N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-03-4

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2557793
CAS RN: 1105210-03-4
M. Wt: 360.392
InChI Key: AZORRLWCCIUMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FBA is a benzimidazole derivative that contains a pyridine moiety, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Structural and Chemical Properties

  • The study of benznidazole highlights the conformational aspects of compounds with similar structural features, emphasizing the orientation of planar fragments such as the imidazol group, benzyl group, and the acetamide fragment. This research provides a foundation for understanding the molecular geometry and potential chemical reactivity of related compounds (Soares-Sobrinho et al., 2018).

Kinase Inhibition and Anticancer Activity

  • Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, demonstrating the potential of structurally similar compounds in therapeutic applications, particularly in targeting cancer cells and pathways involved in cancer progression (Fallah-Tafti et al., 2011).

Metabolic Stability in Drug Development

  • Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores the metabolic stability of compounds with similar structures, aiming to enhance therapeutic efficacy by minimizing metabolic deactivation. This is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).

Potential in Alzheimer's Disease Treatment

  • A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, with some showing promising results in comparison to donepezil, a current treatment option. This highlights the potential application of structurally related compounds in managing neurodegenerative diseases (Gupta et al., 2020).

Imaging and Diagnostic Applications

  • Fluorinated derivatives have been developed for imaging studies, particularly in targeting peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Such compounds, labeled with radioactive isotopes, can serve as probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), providing valuable tools for the diagnosis and study of diseases (Fookes et al., 2008).

Antimicrobial and Antitumor Activities

  • Studies on imidazole acyl urea derivatives as Raf kinase inhibitors have shown significant antitumor activities, demonstrating the therapeutic potential of similar compounds in cancer treatment. The exploration of such compounds can lead to the development of new antitumor agents (Zhu, 2015).

Mechanism of Action

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-17-9-7-15(8-10-17)12-24-20(27)14-26-19-6-2-1-5-18(19)25-21(26)16-4-3-11-23-13-16/h1-11,13H,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORRLWCCIUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.